![molecular formula C12H9ClFN3 B1244692 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-6-fluorophenyl)methylideneamino]-2-pyridinamine is an organofluorine compound.
Applications De Recherche Scientifique
Fluorescent Zinc Sensors
The compound's derivatives have been utilized in the synthesis of fluorescent zinc sensors, like ZP9 and ZP10. These sensors are fluorescein-based dyes with an aniline-based ligand moiety, showing improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Schiff’s Bases and 2-Azetidinones Synthesis
Schiff’s bases derived from the compound have been synthesized and evaluated for their antidepressant and nootropic activities. Some derivatives exhibited significant antidepressant and nootropic activities, highlighting the compound's potential in CNS active agent development (Thomas et al., 2016).
Antitumor and Antibacterial Activity
The compound's derivatives have been used in synthesizing half-sandwich Ruthenium(II) complexes. These complexes demonstrated notable antitumor and antibacterial activities, with some showing activity against methicillin-resistant S. aureus (Gichumbi et al., 2017).
Anticancer Agent Development
Derivatives of the compound have been synthesized and characterized for their potential as anticancer agents. Some showed high cytotoxicity against human cancer cell lines, indicating their utility in developing new anticancer drugs (Vinayak et al., 2017).
Platinum Complexes Synthesis
The compound has been used in the synthesis of platinum(II) complexes, which are important in the field of coordination chemistry. These complexes exhibit interesting spectral and redox properties (Dehghanpour et al., 2010).
Propriétés
Formule moléculaire |
C12H9ClFN3 |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H9ClFN3/c13-10-4-3-5-11(14)9(10)8-16-17-12-6-1-2-7-15-12/h1-8H,(H,15,17)/b16-8+ |
Clé InChI |
DFIAVYFHNNUKLR-LZYBPNLTSA-N |
SMILES isomérique |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
SMILES canonique |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)

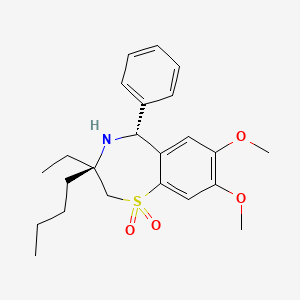

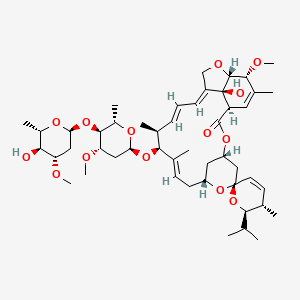
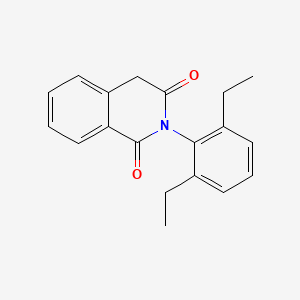
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
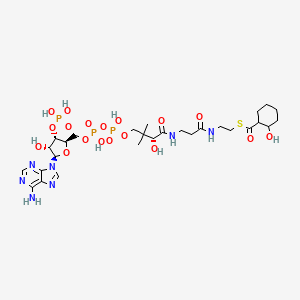

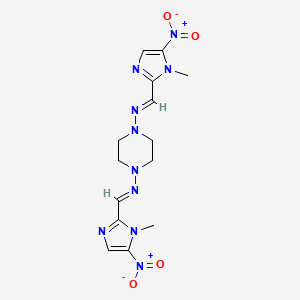

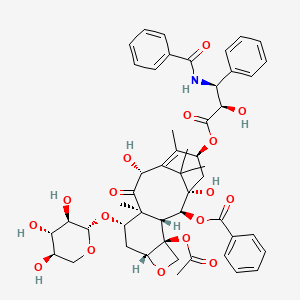
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)